molecular formula C26H44O8 B162046 Goshonoside F1 CAS No. 90851-24-4

Goshonoside F1

Cat. No. B162046
CAS RN: 90851-24-4
M. Wt: 484.6 g/mol
InChI Key: JAFZKPLEKRHFFD-ZSBSBYQVSA-N
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Description

Goshonoside F1 is a diterpene glycoside . It can be isolated from the leaves of Chinese R. chingii (Zhan-yei fu-pen-zi) . It is also found in the leaves of Japanese R. chingii .


Synthesis Analysis

Goshonoside F1 is a naturally occurring compound and is not synthesized in the lab. It is extracted from the leaves of the Rubus chingii plant . The extraction process involves isolating the compound from the plant material, but the exact method of extraction is not specified in the available literature.


Physical And Chemical Properties Analysis

Goshonoside F1 is a powder . It has a molecular weight of 484.62 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Identification in Traditional Medicines

Goshonoside F1 has been identified in traditional Chinese medicines. It is a diterpene glycoside found in the leaves of Rubus chingii and fruits of R. suavissimus. The presence of goshonoside F1 in these plants confirms their use in Chinese folk medicine. This identification helps in the chemotaxonomical study of these plants and validates their traditional medicinal use (Chou et al., 1987).

Isolation from Various Sources

Goshonoside F1 has been isolated from various sources, including the fruits of Rubus foliolosus, a traditional medicine used in Yunnan, China. This isolation helps in understanding the chemical composition of these traditional medicines and provides insights into their potential therapeutic applications (Ohtani et al., 1991).

Anti-Inflammatory Properties

Research has shown that goshonoside F1 exhibits anti-inflammatory activity. In a study, it demonstrated significant inhibition of inflammatory responses in vitro and in vivo. This finding suggests the potential of goshonoside F1 as a therapeutic agent for treating inflammatory diseases (He et al., 2015).

Exploration in Drug Discovery

Goshonoside F1, as part of a larger group of compounds, contributes to the exploration of new drug candidates. It plays a role in the complex process of drug discovery, where its effects and mechanisms are studied for potential therapeutic applications (Drews, 2000).

Safety And Hazards

Goshonoside F1 is not classified as a hazardous substance . In case of contact with eyes or skin, it is recommended to rinse thoroughly with water . If ingested or inhaled, medical attention should be sought .

Future Directions

The development of Rubus chingii Hu–related drugs, which include Goshonoside F1, is currently limited to traditional Chinese medicine and prescriptions . Therefore, it is vital to pay interest to Rubus chingii Hu and its bioactive components in the future and extend its scientific application .

properties

IUPAC Name

2-[(E)-5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZKPLEKRHFFD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Goshonoside F1

CAS RN

90851-24-4
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 98 °C
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Yua, JY Wanga, J Liub, Y Xub, X Zhangd, J Dud… - papers.ssrn.com
… (Tables 2 and 3) of compound 7 resembled those of goshonoside F1 (17) [16], with the exception of signals observed for an additional α-L-arabinofuranose moiety (δC 63.1, 79.0, 83.2, …
Number of citations: 0 papers.ssrn.com
WENHUA CHOU, T OINAKA, F KANAMARU… - Chemical and …, 1987 - jstage.jst.go.jp
Five diterpene glycosides, goshonoside-F1,-F2,-F3,-F4 and-F5 (4-8), which are characteristic of the leaves of Japanese R. chingii (Gosho-ichigo), were isolated from the leaves of …
Number of citations: 43 www.jstage.jst.go.jp
J Zhu, A Li, C Sun, J Zhang, J Hu, S Wang, N Zhou… - Foods, 2022 - mdpi.com
… , 2-hydroxyhexadecanoic acid, euglobal IVa, goshonoside F1, and diosbulbinoside F levels. The … Sagittariol, glycerophosphocholine, gamma-eudesmol rhamnoside, goshonoside F1, …
Number of citations: 5 www.mdpi.com
B He, L Dai, L Jin, Y Liu, X Li, M Luo, Z Wang… - Frontiers in …, 2023 - frontiersin.org
Rubus chingii Hu (Chinese Raspberry), known as Fu-Pen-Zi in Chinese, a woody perennial plant of genus Rubus in the Rosaceae family, has specific nutritional and medicinal values, …
Number of citations: 5 www.frontiersin.org
AV Patel, J Rojas-Vera… - Current medicinal …, 2004 - ingentaconnect.com
Rubus species (family Rosaceae) have been cultivated for centuries for their fruits. These and other parts of the plants have been used traditionally for therapeutic purposes. This article …
Number of citations: 206 www.ingentaconnect.com
Y Tao, J Bao, F Zhu, M Pan, Q Liu, P Wang - Journal of Ethnopharmacology, 2023 - Elsevier
Ethnopharmacological relevance Rubus idaeus Linnaeus (RI) is a Chinese herbal medicine that has been widely used in China for a long time to reinforce the kidney, nourish the liver, …
Number of citations: 4 www.sciencedirect.com
B Pancholi, AC Rana - The Journal of Phytopharmacology, 2020 - phytopharmajournal.com
Several plant species are utilized in extraordinary common remedy system around the globe and are viewed as doable marketers for the revelation of new medications. Traditional …
Number of citations: 2 www.phytopharmajournal.com
J Shu, Y Huang, H Cui, C Peng… - Natural Product …, 2016 - journals.sagepub.com
The leaves of Rubus chingii were examined for their phytochemical composition and anti-yeast activity. In the process, seven diterpenoids (compounds 1–7), including a new natural …
Number of citations: 3 journals.sagepub.com
G Yu, Z Luo, W Wang, Y Li, Y Zhou, Y Shi - Frontiers in Pharmacology, 2019 - frontiersin.org
… chingii in 1981 (Tanaka et al., 1981), and subsequent investigations have led to the isolation of five additional labdane-type diterpene glucosides (Goshonoside-F1-F5, 17–21) (Tanaka …
Number of citations: 48 www.frontiersin.org
F Xue, B Yang, P Fu, Y Peng, J Lu - Antioxidants, 2022 - mdpi.com
… For example, oxysanguinarine, troxerutin, crocin, k-strophanthoside, chebulagic acid, luteolinidin chloride, beta-carotene, and goshonoside F1 were detected only in CAL but not in CH, …
Number of citations: 6 www.mdpi.com

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